molecular formula C14H12F2N2O B5328118 N-(4-fluoro-2-methylphenyl)-N'-(3-fluorophenyl)urea

N-(4-fluoro-2-methylphenyl)-N'-(3-fluorophenyl)urea

货号 B5328118
分子量: 262.25 g/mol
InChI 键: LAWDKIWODJIPSF-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

N-(4-fluoro-2-methylphenyl)-N'-(3-fluorophenyl)urea (also known as BAY 43-9006 or sorafenib) is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. Sorafenib was initially developed as a treatment for renal cell carcinoma and hepatocellular carcinoma, but has since been investigated for its potential in treating other types of cancer and non-cancerous diseases.

作用机制

Sorafenib inhibits the activity of several kinases that are involved in the growth and proliferation of cancer cells. Sorafenib inhibits the activity of the Raf/MEK/ERK pathway, which is a key signaling pathway that is involved in the growth and survival of cancer cells. Sorafenib also inhibits the activity of the vascular endothelial growth factor receptor (VEGFR) and platelet-derived growth factor receptor (PDGFR), which are involved in the formation of new blood vessels that supply nutrients to tumors.
Biochemical and Physiological Effects:
Sorafenib has a variety of biochemical and physiological effects that are related to its mechanism of action. Sorafenib inhibits the activity of several kinases that are involved in the growth and proliferation of cancer cells, which leads to a reduction in tumor growth and an increase in tumor cell death. Sorafenib also inhibits the formation of new blood vessels that supply nutrients to tumors, which leads to a reduction in tumor size and a decrease in tumor metastasis.

实验室实验的优点和局限性

Sorafenib has several advantages for lab experiments. Sorafenib is a small molecule inhibitor that can be easily synthesized and purified, which makes it a useful tool for studying the activity of kinases in vitro. Sorafenib is also a potent inhibitor of several kinases that are involved in cancer and non-cancerous diseases, which makes it a useful tool for investigating the potential therapeutic applications of these kinases.
One limitation of sorafenib for lab experiments is that it has a complex synthesis process that requires careful control of reaction conditions and purification steps to ensure high purity and yield. Another limitation of sorafenib is that it is a relatively non-specific kinase inhibitor, which means that it may inhibit the activity of kinases that are not involved in the disease of interest.

未来方向

There are several future directions for the study of sorafenib. One future direction is to investigate the potential therapeutic applications of sorafenib in other types of cancer and non-cancerous diseases. Another future direction is to develop more specific kinase inhibitors that target the specific kinases that are involved in the disease of interest. Finally, future research could focus on developing combination therapies that involve sorafenib and other drugs to improve the efficacy of sorafenib and reduce the risk of drug resistance.

合成方法

The synthesis of sorafenib involves a multi-step process that begins with the reaction of 4-fluoro-2-nitroaniline with 3-fluoroaniline to form the corresponding urea. This intermediate is then subjected to a series of reactions involving cyclization, reduction, and deprotection to yield the final product. The synthesis of sorafenib is a complex process that requires careful control of reaction conditions and purification steps to ensure high purity and yield.

科学研究应用

Sorafenib has been extensively studied for its potential therapeutic applications in cancer and non-cancerous diseases. In cancer, sorafenib has been shown to inhibit the activity of several kinases that are involved in the growth and proliferation of cancer cells. Sorafenib has been approved for the treatment of renal cell carcinoma and hepatocellular carcinoma, and is currently being investigated for its potential in treating other types of cancer such as lung cancer, breast cancer, and melanoma.
In non-cancerous diseases, sorafenib has been investigated for its potential in treating a variety of conditions such as psoriasis, rheumatoid arthritis, and pulmonary fibrosis. Sorafenib has been shown to inhibit the activity of several kinases that are involved in the inflammatory response, and has been shown to reduce inflammation in animal models of these diseases.

属性

IUPAC Name

1-(4-fluoro-2-methylphenyl)-3-(3-fluorophenyl)urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12F2N2O/c1-9-7-11(16)5-6-13(9)18-14(19)17-12-4-2-3-10(15)8-12/h2-8H,1H3,(H2,17,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LAWDKIWODJIPSF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)F)NC(=O)NC2=CC(=CC=C2)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12F2N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。